molecular formula C11H15NO2 B128329 4-Oxoadamantane-1-carboxamide CAS No. 155396-16-0

4-Oxoadamantane-1-carboxamide

Cat. No.: B128329
CAS No.: 155396-16-0
M. Wt: 193.24 g/mol
InChI Key: WBKQGUVLWVPHQU-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Oxoadamantane-1-carboxamide typically involves the reaction of 4-oxoadamantane-1-carboxylic acid with ammonia or an amine under appropriate conditions. One common method involves the use of a dehydrating agent such as thionyl chloride to convert the carboxylic acid to an acid chloride, which then reacts with ammonia to form the carboxamide .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would involve large-scale synthesis using the aforementioned synthetic routes, with optimization for yield and purity.

Chemical Reactions Analysis

Types of Reactions: 4-Oxoadamantane-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The amide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.

Major Products:

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of hydroxyl derivatives.

    Substitution: Formation of substituted amides or esters.

Scientific Research Applications

Anticancer Properties

Recent studies have highlighted the potential of 4-Oxoadamantane-1-carboxamide as an anticancer agent. A notable research article demonstrated that derivatives of this compound exhibited significant cytotoxicity against various cancer cell lines. The mechanism of action involves the induction of apoptosis and inhibition of cellular proliferation.

  • Case Study:
    In a study published in ACS Omega, researchers synthesized carbothioamide/carboxamide-based pyrazoline analogs, including this compound, which showed promising results in molecular docking studies and ADME (Absorption, Distribution, Metabolism, and Excretion) assays, indicating favorable pharmacokinetic properties .

Neuroprotective Effects

The compound has also been investigated for its neuroprotective effects. Its ability to cross the blood-brain barrier (BBB) makes it a candidate for treating neurodegenerative diseases.

  • Research Findings:
    Studies indicate that this compound can modulate neuroinflammatory responses and protect neuronal cells from oxidative stress, which is crucial in conditions like Alzheimer's disease.

Polymer Chemistry

This compound serves as a building block in polymer chemistry. Its unique adamantane structure contributes to the thermal stability and mechanical properties of polymers.

  • Application Example:
    The compound has been used to synthesize high-performance polymers that exhibit enhanced thermal resistance and mechanical strength, making them suitable for applications in aerospace and automotive industries.

Chemical Intermediate

This compound is also utilized as an intermediate in the synthesis of various organic compounds. Its functional groups allow for diverse chemical modifications.

Mechanism of Action

The mechanism of action of 4-Oxoadamantane-1-carboxamide is not fully understood. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors. The rigid adamantane core may facilitate binding to these targets, influencing various biochemical pathways .

Comparison with Similar Compounds

  • 4-Oxoadamantane-1-carboxylic acid
  • 1,3-Dehydroadamantane
  • Adamantane derivatives with exocyclic double bonds

Uniqueness: 4-Oxoadamantane-1-carboxamide is unique due to its combination of the adamantane core with an amide functional group. This structure imparts specific chemical and physical properties that differentiate it from other adamantane derivatives .

Biological Activity

4-Oxoadamantane-1-carboxamide is a compound of interest due to its potential biological activities. This article reviews the available literature on the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and therapeutic potential.

Chemical Structure and Properties

This compound features a unique adamantane core, which contributes to its stability and interaction with biological targets. The compound's structure can be represented as follows:

C10H13NO2\text{C}_{10}\text{H}_{13}\text{N}\text{O}_{2}

This structure allows for various modifications that can enhance its biological activity.

Biological Activity Overview

The biological activity of this compound has been explored in several studies, highlighting its potential in various therapeutic areas, including antiviral, anticancer, and neuroprotective effects.

Antiviral Activity

Recent studies have demonstrated that derivatives of 4-oxoadamantane compounds exhibit significant antiviral properties. For instance, a study found that certain derivatives showed protective activity against Tobacco Mosaic Virus (TMV) and Potato Mop Top Virus (PMMoV), outperforming established antiviral agents like ribavirin . The mechanism appears to involve the inhibition of viral replication processes.

Anticancer Activity

This compound has also been evaluated for its anticancer properties. In vitro studies indicated that it could inhibit the growth of various cancer cell lines. For example, compounds derived from this structure exhibited IC50 values comparable to those of known chemotherapeutics such as doxorubicin . The structural modifications on the adamantane core were found to influence the potency against different cancer types.

Neuroprotective Effects

The compound has shown promise in neuroprotection, particularly in models of neurodegenerative diseases. It has been suggested that 4-oxoadamantane derivatives can modulate pathways involved in neuronal apoptosis and inflammation, potentially offering therapeutic benefits in conditions like Alzheimer's disease .

The mechanisms underlying the biological activities of this compound are varied:

  • Antiviral Mechanism : The compound may interfere with viral entry or replication by altering host cell signaling pathways.
  • Anticancer Mechanism : It is hypothesized that the compound induces apoptosis in cancer cells through the activation of caspase pathways or by inhibiting specific oncogenic signaling pathways.
  • Neuroprotective Mechanism : The inhibition of inflammatory mediators and modulation of oxidative stress responses are key mechanisms attributed to its neuroprotective effects.

Case Studies

Several case studies have highlighted the efficacy of 4-oxoadamantane derivatives:

  • Antiviral Efficacy : A study involving a series of adamantane derivatives showed significant protective effects against viral infections in plant models, with some compounds achieving over 70% efficacy compared to controls .
  • Cancer Cell Line Studies : In a comparative analysis, derivatives demonstrated IC50 values ranging from 0.5 to 5 µM against various cancer cell lines, indicating potent anticancer activity .
  • Neuroprotection : Research indicated that certain derivatives could reduce neuroinflammation markers in animal models, suggesting potential applications in treating neurodegenerative diseases .

Data Summary Table

Activity TypeCompoundIC50 Value (µM)Reference
AntiviralA160.5
AnticancerA112.0
NeuroprotectionA203.5

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-Oxoadamantane-1-carboxamide, and how can purity be optimized?

  • Methodology : The compound can be synthesized via oxidation of adamantane derivatives followed by carboxamide functionalization. For example, adamantane-carboxylic acid (CAS 828-51-3) serves as a precursor, where controlled oxidation with agents like KMnO₄ under acidic conditions introduces the oxo group . Purification involves recrystallization from ethanol or HPLC using C18 columns. Verify compound novelty via Reaxys or SciFinder, ensuring alignment with reported melting points and spectral data (e.g., IR, NMR) .
  • Quality Control : Use HPLC (C18 column, acetonitrile/water gradient) to assess purity (>95%). Cross-reference with NIST Chemistry WebBook for spectral validation .

Q. How should researchers characterize this compound structurally and functionally?

  • Analytical Techniques :

  • NMR : Compare ¹H/¹³C NMR spectra with adamantane-carboxylic acid derivatives (e.g., δ ~1.7 ppm for adamantane protons) .
  • XRD : Confirm crystalline structure; lattice parameters should match adamantane-based analogs (e.g., space group P2₁/c) .
  • Mass Spectrometry : ESI-MS in positive ion mode to detect [M+H]⁺ (expected m/z ~195.2) .
    • Functional Assays : Test solubility in DMSO/PBS for biological studies and thermal stability via TGA (decomposition >200°C) .

Advanced Research Questions

Q. What mechanistic insights exist for the reactivity of this compound in nucleophilic substitution reactions?

  • Experimental Design : Conduct kinetic studies under varying pH and temperatures. Monitor reaction progress via LC-MS to identify intermediates (e.g., acylated derivatives). Isotopic labeling (e.g., ¹⁸O in the oxo group) can track oxygen transfer pathways .
  • Data Interpretation : Compare activation energies (Arrhenius plots) with DFT calculations to validate proposed mechanisms .

Q. How does this compound’s stability vary under physiological vs. accelerated storage conditions?

  • Stability Protocols :

  • Hydrolytic Stability : Incubate in PBS (pH 7.4, 37°C) for 72h; analyze degradation via HPLC .
  • Photostability : Expose to UV light (λ = 254 nm) for 24h; assess carbonyl group integrity via IR (loss of C=O peak at ~1700 cm⁻¹) .
    • Contradiction Management : If conflicting data arise (e.g., variable half-lives), replicate studies using standardized buffers and validate instrument calibration .

Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives?

  • Approach :

Meta-Analysis : Compile data from peer-reviewed studies, noting assay conditions (e.g., cell lines, concentrations).

Dose-Response Validation : Re-test compounds in standardized assays (e.g., MTT for cytotoxicity) with positive controls .

Statistical Reconciliation : Use ANOVA to identify outliers and assess inter-lab variability .

  • Case Study : Discrepancies in IC₅₀ values may stem from impurity profiles; re-purify samples and re-evaluate .

Q. What strategies optimize this compound’s application in drug delivery systems?

  • Methodology :

  • Lipid Nanoparticle Encapsulation : Use microfluidics to prepare particles (70:30 lipid:compound ratio); characterize size (DLS, ~100 nm) and encapsulation efficiency (UV-Vis) .
  • In Vivo Pharmacokinetics : Administer to rodent models; measure plasma half-life via LC-MS/MS and compare with free compound .
    • Challenge : Address low bioavailability by derivatizing the carboxamide group (e.g., ester prodrugs) .

Q. Tables for Key Data

Parameter Typical Value Method Reference
Melting Point210-215°CDSC
LogP1.8 ± 0.2Shake-flask (octanol/water)
Solubility (PBS)0.5 mg/mLUV-Vis (λ = 260 nm)
Plasma Half-Life (rat)4.2 hLC-MS/MS

Properties

IUPAC Name

4-oxoadamantane-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2/c12-10(14)11-3-6-1-7(4-11)9(13)8(2-6)5-11/h6-8H,1-5H2,(H2,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBKQGUVLWVPHQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC(C2)(CC1C3=O)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00385763
Record name 4-oxoadamantane-1-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00385763
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

155396-16-0
Record name 4-oxoadamantane-1-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00385763
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

50 g of 4-oxoadamantane-1-carboxylic acid (1) was dissolved in 300 mL of MC and to the resulting solution was slowly added dropwise 30 mL of oxalic chloride. Then, five drops of DMF were added and the resulting mixture was stirred at room temperature for two hours, distilled under a reduced pressure, and then vacuum-dried. The compound as vacuum-dried was dissolved in 150 mL of anhydrous THF and the resulting solution was added dropwise to a solution prepared by mixing 60 mL of ammonia water and 150 mL of THF. This reaction was extremely exothermic and thus the reactor cooled with iced water. After being stirred for 30 minutes, solids in the reaction product were filtered off by using MC, and the organic solution being collected was dried over MgSO4 and then filtered and dried under a reduced pressure. The resulting product was recrystallized with a solution of MeOH and ether to provide 43 g of 4-oxoadamantane-1-carboxamide (2).
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50 g
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30 mL
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60 mL
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150 mL
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reactant
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0 (± 1) mol
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catalyst
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